Benzyl N-(5-iodopentyl)carbamate
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Overview
Description
Benzyl N-(5-iodopentyl)carbamate is an organic compound with the molecular formula C13H18INO2 . Its molecular weight is 347.19 . It is a type of carbamate, which is a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl N-(5-iodopentyl)carbamate, can be achieved through various methods. One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The carbamate functionality in Benzyl N-(5-iodopentyl)carbamate is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates, including Benzyl N-(5-iodopentyl)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Scientific Research Applications
Inhibition of Cholinesterases : Novel sulfonamide-based carbamates, including benzyl carbamates, have shown strong inhibition of butyrylcholinesterase (BChE), which is significant for potential treatments of neurodegenerative diseases like Alzheimer's. The study by Magar et al. (2021) reported compounds with significant inhibitory activity against BChE, with some being more active than clinically used rivastigmine (Magar et al., 2021).
Selective Inhibitors for Enzymes : Another study by Carolan et al. (2010) developed isosorbide-based benzyl carbamates that are potent and selective inhibitors of human butyrylcholinesterase (BuChE), a key enzyme in the treatment of Alzheimer's Disease (Carolan et al., 2010).
Catalysis in Organic Synthesis : Zhang et al. (2006) demonstrated the use of benzyl carbamates in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, contributing to the efficient formation of important organic compounds (Zhang et al., 2006).
Antitumor and Antifilarial Activity : Research by Ram et al. (1992) explored benzimidazole-2-carbamates, which demonstrated significant in vivo antifilarial activity and in vitro antitumor effects, indicating their potential as therapeutic agents (Ram et al., 1992).
Thermal Stabilization of Polyurethane : Beachell and Son (1964) studied the role of N-substituted polyurethanes, including benzyl carbamates, in enhancing the thermal stability of polyurethane, which has implications in material science (Beachell & Son, 1964).
Development of Antibiotics : Gage et al. (2000) reported the use of carbamates, including benzyl derivatives, in the synthesis of new classes of oxazolidinone antibiotics, contributing to the development of novel antibacterial agents (Gage et al., 2000).
Molecular Transformations in Photolysis : Suginome and Senboku (1994) studied the formation of 5-iodopentyl formate in the photolysis of cyclopentanol hypoiodite, providing insights into the mechanisms of molecular transformations involving carbamate derivatives (Suginome & Senboku, 1994).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(5-iodopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTGXJIELWZFIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442273 |
Source
|
Record name | Carbamic acid, (5-iodopentyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(5-iodopentyl)carbamate | |
CAS RN |
194225-78-0 |
Source
|
Record name | Carbamic acid, (5-iodopentyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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